
1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its application in treating certain types of cancers and autoimmune disorders.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of complex urea derivatives involves multiple steps, including reactions with semicarbazide hydrochloride, concentrated sulfuric acid, and aromatic aldehydes to obtain Schiff bases and their further transformation. These synthetic pathways often aim to introduce specific functional groups that confer desired chemical or biological properties to the final compounds (George et al., 2010).
- Novel pyrazole derivatives with potential antimicrobial and anticancer activity have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. This research highlights the diverse biological activities that can be targeted through synthetic organic chemistry (Hafez et al., 2016).
Antimicrobial and Anticancer Applications
- Pyrazole and pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating the potential for similar compounds to serve as leads in the development of new therapeutic agents (Hafez et al., 2016).
- Synthesized quinazolines showed potential as antimicrobial agents against various bacteria and fungi, indicating the broad spectrum of activity that can be achieved with carefully designed organic compounds (Desai et al., 2007).
Corrosion Inhibition
- Urea derivatives have been evaluated for their efficacy as corrosion inhibitors for metals in acidic environments, showcasing the potential industrial applications of such compounds beyond biomedical research (Mistry et al., 2011).
Environmental Degradation
- Studies on the degradation of herbicides by fungi like Aspergillus niger illustrate the role of microorganisms in the bioremediation of chemical pollutants, which could be relevant for compounds with similar structures or environmental concerns (Sharma et al., 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-13-22-16(12-17(23-13)25-7-9-27-10-8-25)20-5-6-21-18(26)24-15-4-2-3-14(19)11-15/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSGABBGSYLEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

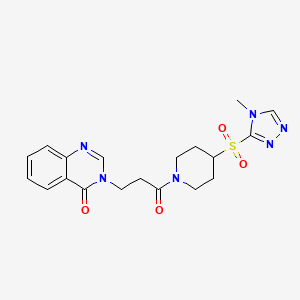
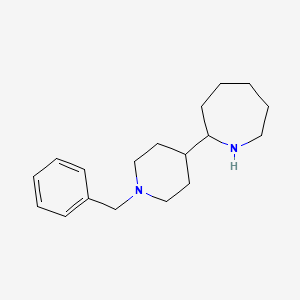
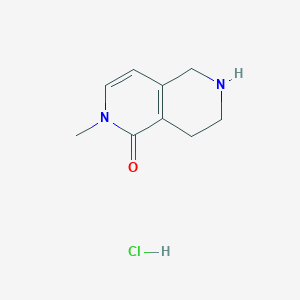
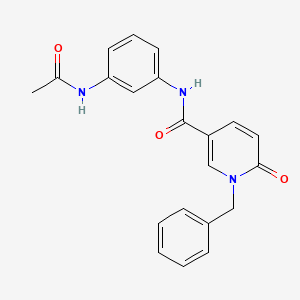

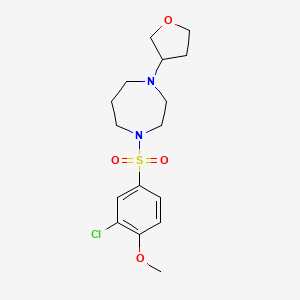
![8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2807366.png)
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)
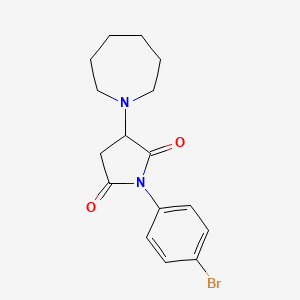
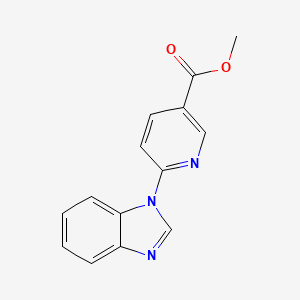
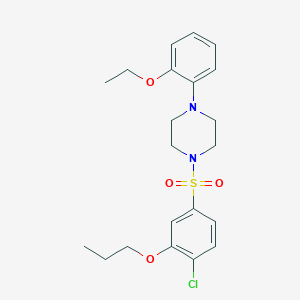
![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2807375.png)
